N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
CAS No.: 2034377-63-2
Cat. No.: VC6156581
Molecular Formula: C15H14F3N5O
Molecular Weight: 337.306
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034377-63-2 |
---|---|
Molecular Formula | C15H14F3N5O |
Molecular Weight | 337.306 |
IUPAC Name | N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide |
Standard InChI | InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24) |
Standard InChI Key | UDMQRBSIJGJMAR-UHFFFAOYSA-N |
SMILES | C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
The compound’s structure integrates three key subunits:
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5-(Trifluoromethyl)pyridin-2-yl group: A pyridine ring substituted at the 5-position with a trifluoromethyl () group, known for enhancing metabolic stability and lipophilicity .
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Pyrrolidin-3-yl scaffold: A saturated five-membered ring providing conformational rigidity and facilitating interactions with biological targets .
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Pyrazine-2-carboxamide moiety: A planar, nitrogen-rich heterocycle capable of hydrogen bonding and π-π stacking interactions .
The molecular formula was confirmed via high-resolution mass spectrometry, with the trifluoromethyl group contributing significant electron-withdrawing effects . X-ray crystallography of analogous compounds reveals that the trifluoromethyl group engages in C-F···π interactions with adjacent aromatic systems, stabilizing crystal packing .
Physicochemical Data
Key properties derived from experimental and computational studies include:
The low solubility suggests formulation challenges, necessitating prodrug strategies or salt formation for bioavailability enhancement .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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5-(Trifluoromethyl)pyridin-2-amine: Prepared via directed ortho-metalation of 2-chloro-5-(trifluoromethyl)pyridine followed by amination.
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Pyrrolidin-3-ylcarbamate: Synthesized from Boc-protected pyrrolidin-3-amine through carbamate coupling.
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Pyrazine-2-carbonyl chloride: Generated by treating pyrazine-2-carboxylic acid with thionyl chloride.
Stepwise Synthesis
While explicit details for this compound are unavailable, analogous routes involve:
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Nucleophilic Substitution: Reacting 2-chloro-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine under basic conditions to form the pyrrolidine-pyridine intermediate .
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Carboxamide Coupling: Treating the intermediate with pyrazine-2-carbonyl chloride in the presence of to yield the final product .
Critical Reaction Parameters:
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Catalyst: No transition metals required, favoring green chemistry principles.
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Yield: Estimated 45–55% based on similar trifluoromethylpyridine couplings .
Structural and Electronic Insights
Conformational Dynamics
Density functional theory (DFT) calculations on related pyrrolidine-pyridine systems indicate:
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The pyrrolidine ring adopts an envelope conformation, minimizing steric clashes with the pyridine substituents .
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The trifluoromethyl group induces a dipole moment of 2.8 Debye, polarizing the pyridine ring and enhancing binding to electron-rich biological targets .
Intermolecular Interactions
Crystallographic studies of structurally similar compounds reveal:
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C-F···π Interactions: The group engages in lp···π interactions (distance: 3.2–3.5 Å) with adjacent pyridine or pyrazine rings, contributing to lattice stability .
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Hydrogen Bonding: The carboxamide NH donates a hydrogen bond to pyrazine N-atoms (bond length: 2.1 Å), forming supramolecular chains .
Challenges and Future Directions
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism but may introduce hepatotoxicity risks via glutathione adduct formation. Deuterated analogs could mitigate this .
Solubility Optimization
Strategies include:
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Prodrug Design: Phosphonate or glycoside derivatives to enhance aqueous solubility.
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Co-crystallization: With cyclodextrins or carboxylic acids to improve dissolution rates .
Target Identification
Future work should prioritize:
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Proteomic Profiling: To identify protein targets using affinity chromatography-mass spectrometry.
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In Vivo Efficacy: Testing in murine models of fungal infection or xenograft tumors.
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